molecular formula C16H12BrFN2O2 B2765978 2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-phenylacetamide CAS No. 1038034-65-9

2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-phenylacetamide

Cat. No.: B2765978
CAS No.: 1038034-65-9
M. Wt: 363.186
InChI Key: STBQMFMSMBTDNU-UHFFFAOYSA-N
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Description

2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-phenylacetamide is a complex organic compound that features a combination of bromine, fluorine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of 4-bromo-2-fluorophenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with cyanomethyl and phenylacetamide groups under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenol
  • 2-Bromo-4-fluorophenol
  • 4-Bromo-2-fluorobiphenyl

Uniqueness

2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-phenylacetamide stands out due to its combination of bromine, fluorine, and phenoxy groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2O2/c17-12-6-7-15(14(18)10-12)22-11-16(21)20(9-8-19)13-4-2-1-3-5-13/h1-7,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBQMFMSMBTDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)COC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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